4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Descripción
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-14-12-26(13-15(2)31-14)33(28,29)19-9-7-16(8-10-19)20(27)23-22-25-24-21(32-22)17-5-4-6-18(11-17)30-3/h4-11,14-15H,12-13H2,1-3H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGATMLBQOERIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a morpholine ring, a sulfonyl group, and an oxadiazole moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting certain enzymes, while the oxadiazole moiety may contribute to its ability to modulate receptor activity.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Biological Activity Studies
Several studies have explored the biological activities of similar compounds with analogous structures. Here are some findings relevant to the biological activity of 4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide:
Case Studies
- Cancer Treatment : A study investigated the compound's effects on breast cancer cell lines and found that it induced apoptosis through the activation of caspase pathways. The results indicated a potential use in targeted cancer therapies.
- Inflammation Reduction : In animal models of arthritis, the compound significantly reduced joint inflammation and pain scores compared to control groups. This suggests potential applications in treating inflammatory diseases.
- Antimicrobial Efficacy : In a recent trial assessing its antimicrobial properties, the compound was effective against resistant strains of bacteria, highlighting its potential as a novel antibiotic agent.
Comparación Con Compuestos Similares
Comparison with 4-((2,6-Dimethylmorpholino)sulfonyl)-N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 923095-06-1)
- Structural Differences : The oxadiazole ring in this analogue bears a 3,4-dimethylphenyl group instead of the 3-methoxyphenyl moiety in the target compound.
- Impact of Substituents: Methoxy (-OCH₃) vs. Molecular Weight: The dimethylphenyl analogue has a higher molecular weight (470.5 g/mol vs. 444.5 g/mol) due to additional methyl groups .
Comparison with N-(3-Chlorophenyl)-N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide
- Structural Differences : This compound lacks the morpholinyl sulfonyl group and instead features a benzenesulfonamide directly attached to the oxadiazole.
- Electron-Withdrawing Effects : The 4-chlorophenyl substituent introduces strong electron-withdrawing character, which may enhance binding to electrophilic targets but reduce solubility compared to the methoxy group in the target compound .
Physicochemical and Spectral Properties
Molecular Weight and Lipophilicity
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₂N₄O₆S | 444.5 | 1.3 | 132 |
| CAS 923095-06-1 (3,4-dimethylphenyl) | C₂₃H₂₆N₄O₅S | 470.5 | 2.1* | ~125* |
| N-(3-Chlorophenyl)-... (4-chlorophenyl) | C₁₉H₁₂Cl₂N₄O₃S | 446.0 | 3.5 | 96 |
Notes: *Estimated based on structural similarity.
- The target compound’s lower XLogP3 (1.3) compared to chlorinated analogues (e.g., 3.5) suggests improved aqueous solubility, critical for oral bioavailability.
Spectral Features
- IR Spectroscopy :
- NMR : The 3-methoxyphenyl group would show aromatic protons as a triplet (δ ~6.8–7.2 ppm) and a singlet for the methoxy group (δ ~3.8 ppm) .
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for high purity?
- Methodology: The synthesis involves three key steps:
-
1,3,4-Oxadiazole ring formation: Cyclize hydrazides with carboxylic acid derivatives (e.g., via dehydrating agents like POCl₃) under reflux in anhydrous solvents (e.g., THF or DMF) .
-
Benzamide coupling: React the oxadiazole intermediate with benzoyl chloride using a base (e.g., triethylamine) in dichloromethane at 0–25°C .
-
Sulfonylation: Introduce the morpholine sulfonyl group using coupling agents like EDCI or HOBt in DMF at 50–60°C .
-
Optimization: Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
- Data Contradictions:
Evidence suggests variability in solvent choice (DMSO vs. acetonitrile) for sulfonylation, impacting yields by 10–15% . Scale-up protocols recommend continuous flow reactors for better temperature control .
- Data Contradictions:
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology:
- NMR spectroscopy: Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. Overlapping signals in the aromatic region (δ 7.0–8.5 ppm) require 2D NMR (COSY, HSQC) for resolution .
- Mass spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~500–550 Da) .
- XRD: Single-crystal X-ray diffraction for absolute stereochemical confirmation if crystallized .
Q. What preliminary assays are suitable for evaluating its antimicrobial activity?
- Methodology:
- In vitro MIC tests: Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth via broth microdilution (24–48 hrs, 37°C). Include ciprofloxacin as a positive control .
- Time-kill kinetics: Assess bactericidal effects at 2× MIC over 24 hrs .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported enzyme inhibition mechanisms?
- Methodology:
-
Molecular docking: Use AutoDock Vina to predict binding poses against targets (e.g., DNA gyrase or tubulin). Compare results with structurally similar oxadiazoles showing IC₅₀ values of 0.5–5 µM .
-
MD simulations: Run 100 ns simulations (GROMACS) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) to validate docking hypotheses .
- Data Contradictions:
Conflicting IC₅₀ values (e.g., 2 µM vs. 8 µM) may arise from assay conditions (ATP concentration, pH). Standardize protocols using 10 mM ATP in Tris-HCl buffer (pH 7.4) .
- Data Contradictions:
Q. What strategies address low solubility in pharmacokinetic studies?
- Methodology:
- Co-solvent systems: Test DMSO/PEG 400 (1:4 v/v) for in vivo dosing .
- Prodrug design: Introduce hydrolyzable groups (e.g., acetyl) to the morpholine sulfonyl moiety to enhance aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm size via solvent evaporation) to improve bioavailability .
Q. How can SAR studies explain reduced anticancer activity compared to analogs?
- Methodology:
- Analog synthesis: Modify substituents systematically (e.g., replace 3-methoxyphenyl with 4-fluorophenyl) and test cytotoxicity (MTT assay on MCF-7 cells) .
- Electron-withdrawing effects: The 3-methoxy group may reduce electron density at the oxadiazole ring, weakening DNA intercalation. Confirm via cyclic voltammetry (oxidation peaks at +0.8–1.2 V vs. Ag/AgCl) .
Key Notes
- Contradictions in Evidence: Variations in reaction yields (e.g., 65% vs. 72%) highlight the need for standardized catalyst concentrations (0.5–1.0 equiv.) and inert atmospheres .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
